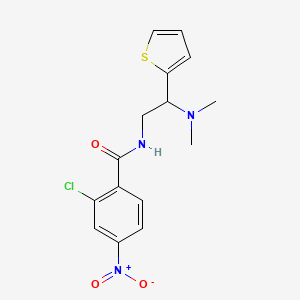

2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S/c1-18(2)13(14-4-3-7-23-14)9-17-15(20)11-6-5-10(19(21)22)8-12(11)16/h3-8,13H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLNIUAGXCFVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide typically involves multiple steps:

Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

Chlorination: The nitrated benzamide is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the ortho position.

Formation of Dimethylaminoethyl-thiophene Moiety: Separately, 2-bromoethylamine is reacted with thiophene-2-carbaldehyde in the presence of a base to form the dimethylaminoethyl-thiophene intermediate.

Coupling Reaction: Finally, the chlorinated nitrobenzamide is coupled with the dimethylaminoethyl-thiophene intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and chlorination steps, and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, catalytic hydrogenation with palladium on carbon.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify biomolecules. The dimethylaminoethyl-thiophene moiety may facilitate binding to specific molecular targets, influencing cellular pathways.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is a synthetic compound with potential pharmacological applications. Its structure includes a nitrobenzamide moiety, which has been associated with various biological activities, including antidiabetic and antimicrobial effects. This article explores the biological activity of this compound, supported by research findings, case studies, and a comparative analysis of similar compounds.

- Molecular Formula : C₁₄H₁₆ClN₃OS

- Molecular Weight : 309.8 g/mol

- CAS Number : 1119365-19-3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on enzyme inhibition, antibacterial properties, and potential as an antidiabetic agent.

Enzyme Inhibition

Research indicates that derivatives of nitrobenzamide, including the compound , exhibit significant inhibitory activity against enzymes such as α-glucosidase and α-amylase. The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups on the phenyl ring enhances the compound's potency as an inhibitor.

Table 1: Inhibitory Activity of Related Compounds

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 5o | 10.75 ± 0.52 | α-glucosidase |

| 5m | 15.00 ± 0.65 | α-amylase |

| 5p | 20.00 ± 0.80 | α-glucosidase |

The compound 5o was identified as the most active derivative due to its optimal substitution pattern, leading to stronger interactions with the active site of target enzymes through hydrogen bonding and hydrophobic interactions .

Antimicrobial Activity

Nitroaromatic compounds have demonstrated broad-spectrum antimicrobial activity. The compound's structural features suggest potential effectiveness against various bacterial strains, particularly anaerobic bacteria. This aligns with findings that nitroaromatic antibiotics can serve as effective treatments for infections caused by Helicobacter pylori and other pathogens .

Case Studies

- Antidiabetic Potential : A study evaluated a series of benzamide derivatives for their ability to activate glucokinase, a key enzyme in glucose metabolism. The results indicated that compounds similar to this compound exhibited significant hypoglycemic effects in rat models .

- Antibacterial Efficacy : Another investigation focused on the antimicrobial properties of nitrobenzamide derivatives against clinical isolates of pathogenic bacteria. The study highlighted that certain modifications in the chemical structure could enhance antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural components:

- Chlorine Substitution : The presence of chlorine at the para position on the benzene ring increases lipophilicity and improves binding affinity to target proteins.

- Nitro Group Influence : The nitro group enhances electron withdrawal, facilitating better interaction with the enzyme's active site through pi-pi stacking and hydrophobic interactions .

Q & A

Q. How can pharmacological activity be enhanced through structural modifications?

- Methodological Answer: Conduct SAR studies by:

- Halogen Substitution: Replace chlorine with fluorine to modulate lipophilicity.

- Nitro Group Reduction: Convert to amine for improved solubility.

- Thiophene Ring Functionalization: Introduce electron-withdrawing groups to enhance target binding .

Q. What methods elucidate reaction kinetics of key functional groups (e.g., nitro reduction)?

- Methodological Answer: Use:

- UV-Vis Spectroscopy: Monitor nitro group reduction in real-time.

- Stopped-Flow Techniques: Study rapid intermediate formation.

- Kinetic Isotope Effects (KIE): Probe rate-determining steps .

Q. How do pharmacological profiles differ between halogen-substituted analogs?

- Methodological Answer: Compare:

- In Silico Docking: Predict binding modes with target proteins (e.g., COX-2).

- ADMET Profiling: Assess bioavailability and toxicity in zebrafish models.

- In Vivo Efficacy: Test anti-inflammatory activity in murine models .

Q. Key Considerations for Researchers

- Data Contradictions: Cross-validate conflicting results using orthogonal methods (e.g., SPR vs. ITC for binding studies) .

- Therapeutic Potential: Prioritize in vitro to in vivo translation using disease-relevant models (e.g., xenograft tumors for anticancer activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.